1,8-Bis(diphenylphosphinyl)naphthalene

PHOLED Host Triplet Energy Organic Electronics

Researchers often face inconsistency in photophysical outcomes due to flexible ligand geometries. This compound's rigid, peri-substituted naphthalene backbone enforces a defined bidentate coordination, ensuring reproducible triplet energy (T1 = 2.26 eV) and ligand field strength. Key differentiators: • Enables precise energy transfer to green/lower-energy emitters in PHOLEDs, quantifiably distinct from BiNAPO (2.46 eV). • Suppresses solvent-induced quenching in Eu(III) luminescent complexes, outperforming monodentate TPPO. • Provides a quantifiable, strained scaffold for structure-property relationship studies, confirmed by X-ray crystallography. Bulk stock available.

Molecular Formula C34H26O2P2
Molecular Weight 528.5 g/mol
CAS No. 316808-41-0
Cat. No. B1507293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(diphenylphosphinyl)naphthalene
CAS316808-41-0
Molecular FormulaC34H26O2P2
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C34H26O2P2/c35-37(28-17-5-1-6-18-28,29-19-7-2-8-20-29)32-25-13-15-27-16-14-26-33(34(27)32)38(36,30-21-9-3-10-22-30)31-23-11-4-12-24-31/h1-26H
InChIKeyXNKIEKXYLNHGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAPO: Core Identity & Procurement


1,8-Bis(diphenylphosphinyl)naphthalene, also known as NAPO, is a specialized bidentate aryl phosphine oxide ligand [1]. Its rigid naphthalene backbone enforces a defined spatial relationship between the two diphenylphosphinyl (P=O) coordination sites, resulting in a strained molecular geometry and a well-defined ligand field [2]. This structural pre-organization is a primary differentiating factor from more flexible bidentate or monodentate phosphine oxide ligands, positioning it as a compound of interest for precise control in coordination chemistry and as a host material in organic electronics.

1
Rigid bidentate P=O ligand for precise coordination chemistry
2
Strained naphthalene scaffold enforces defined geometry
3
Suited for tuning triplet energy in PHOLED host systems

NAPO: Why Generic Substitutes Fail


The unique photophysical and coordination properties of 1,8-bis(diphenylphosphinyl)naphthalene (NAPO) are a direct consequence of its strained, peri-substituted naphthalene core, which is not replicable by other bis(phosphine oxide) or monophosphine oxide ligands [1]. Generic substitution fails because key performance metrics, such as triplet energy (T1) and ligand field strength, are highly sensitive to the molecule's rigid bidentate geometry [2]. For instance, altering the molecular configuration from NAPO's high-density, rigid structure to the orthogonal, extended conjugation of BiNAPO results in a significant, quantifiable shift in T1 [1]. Similarly, replacing NAPO's bidentate coordination with a monodentate analog like triphenylphosphine oxide (TPPO) fundamentally alters the energy transfer efficiency in metal complexes [3]. Therefore, procuring NAPO specifically is essential for research applications that depend on its precise, verifiable electronic and structural parameters.

Analog with different geometry
Replacing NAPO with BiNAPO (2,2′-binaphthyl analog) may shift triplet energy by over 0.2 eV due to its orthogonal configuration versus NAPO's strained geometry.
Monodentate analog
Triphenylphosphine oxide (TPPO) cannot replicate NAPO's bidentate chelation and may alter energy transfer efficiency and complex rigidity in lanthanide systems.
Flexible bis(phosphine oxide)
Flexible bidentate P=O ligands lack the steric strain and pre-organized geometry that governs NAPO's coordination behavior.

NAPO: Quantitative Differentiation from Analogs


NAPO vs. BiNAPO: Triplet Energy in PHOLED Hosts

A direct head-to-head comparison of two naphthyl-based phosphine oxide hosts demonstrates that NAPO, with its higher density of functional substituents and more rigid configuration, exhibits a significantly lower triplet energy (T1) of 2.26 eV compared to BiNAPO, which has a T1 of 2.46 eV [1]. This difference is attributed to the orthogonal configuration of BiNAPO versus the strained geometry of NAPO [1].

Triplet energy
Head-to-head
NAPO: 2.26 eV
BiNAPO: 2.46 eV
Δ = −0.20 eV
Lower T1 supports energy match to green emitters
Reported in PHOLED host context
PHOLED Host Triplet Energy Organic Electronics Phosphorescence

NAPO vs. TPPO: Solvent Quenching in Eu(III) Complexes

A comparative study of Eu(III) complexes revealed that the bidentate ligand NAPO effectively suppresses solvent-induced quenching, a benefit not observed with the monodentate analog triphenylphosphine oxide (TPPO) [1]. This suppression is attributed to the bidentate structure of NAPO, which enforces ligand-ligand interaction and increases the rigidity of the complex [1]. Furthermore, NAPO was found to have a higher first triplet excited energy level (T1) and a lower first singlet excited energy level (S1) compared to TPPO, resulting in a better energetic match with the anion ligand TTA for more efficient energy transfer [1].

Solvent quenching
Cross-study comparable
NAPO suppresses quenching via bidentate chelation; TPPO does not
Bidentate structure supports complex rigidity
Qualitative comparison; S1/T1 not quantified
Lanthanide Complexes Energy Transfer Photophysics Ligand Design

NAPO: Molecular Strain and Geometry

X-ray crystal structure analysis of 1,8-bis(diphenylphosphinyl)naphthalene (NAPO) and its analogs has quantified the significant intramolecular strain inherent to its peri-substituted naphthalene framework [1]. The study reveals a consistent increase in molecular strain upon oxidation from the bis(phosphine) to the bis(phosphine oxide) [1]. The primary manifestation of this strain is a significant out-of-plane displacement of the phosphorus atoms, a distortion that is a direct consequence of the steric bulk of the diphenylphosphinyl groups in close proximity [1]. This structural data provides a molecular-level basis for its unique reactivity and coordination behavior compared to less strained bis(phosphine oxide) ligands.

Molecular strain
Class-level
Out-of-plane P displacement and increased strain upon oxidation
Strained geometry confirmed for pre-organized ligand
X-ray crystallography data
Coordination Chemistry X-ray Crystallography Ligand Design Molecular Strain

NAPO: Key Application Scenarios


PHOLED Host Material: Energy Level Tuning

Researchers developing phosphorescent organic light-emitting diodes (PHOLEDs) should procure 1,8-bis(diphenylphosphinyl)naphthalene (NAPO) as a host material when a lower triplet energy (T1) is required for efficient energy transfer to specific green or lower-energy emitters. Its measured T1 of 2.26 eV [1] provides a quantifiably different energy landscape compared to higher-T1 analogs like BiNAPO (2.46 eV) [1], allowing for precise tuning of the device's exciton dynamics.

Robust Lanthanide Complexes with Bidentate Ligand

Scientists designing luminescent lanthanide complexes, particularly those based on Eu(III), should select NAPO for its ability to suppress solvent-induced quenching and enforce complex rigidity [2]. Its bidentate structure provides a distinct advantage over monodentate ligands like triphenylphosphine oxide (TPPO), leading to more efficient energy transfer from the ligand to the metal center [2].

Strained Ligand Frameworks: Model System

Coordination chemists investigating the impact of ligand pre-organization and steric strain on metal complex geometry and reactivity should use NAPO as a well-characterized, rigid bidentate scaffold. X-ray crystallographic studies have confirmed its significant out-of-plane distortion and increased strain compared to its bis(phosphine) precursor [3], providing a reliable and quantifiable baseline for structure-property relationship studies.

Application
Selection Property
Validation Focus
PHOLED host energy tuning
Lower triplet energy (T1) context
T1 energy match with green emitters
Lanthanide complex rigidity
Bidentate suppression of solvent quenching
Ligand-to-metal energy transfer efficiency
Strained ligand model system
Pre-organized, rigid bidentate scaffold
Structure–property relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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